![molecular formula C20H20N4O3 B11175426 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11175426.png)
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholine ring, and a pyrido[2,3-d]pyrimidin-4-ol core
Preparation Methods
The synthesis of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multiple steps. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) under reflux .
Chemical Reactions Analysis
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrido[2,3-d]pyrimidine family exhibit significant anticancer activity. Studies have shown that:
- Mechanism of Action : These compounds often act as inhibitors of specific protein kinases involved in cancer cell proliferation.
- Cell Line Studies : Preliminary data suggest that 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol demonstrates cytotoxic effects against various cancer cell lines. For example, it has shown promising results against HeLa (cervical cancer) cells with IC50 values yet to be determined.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential interactions with neurotransmitter systems:
- Serotonin and Dopamine Receptors : The morpholine and pyridine components may confer affinity for these receptors, indicating possible applications in treating mood disorders.
- In Vitro Studies : Compounds similar to this one have been evaluated in vitro for their ability to modulate neurotransmitter activity.
Antimicrobial Activity
Emerging studies have also explored the antimicrobial properties of related compounds:
- Broad-Spectrum Activity : Some derivatives have exhibited antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cells | Ongoing studies |
Neuropharmacological | Potential modulation of serotonin receptors | Preliminary findings |
Antimicrobial | Broad-spectrum antimicrobial activity | Emerging research |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer properties of structurally similar compounds. The findings indicated that certain derivatives had favorable safety profiles while exhibiting potent anticancer activity in vitro.
Case Study 2: Neuropharmacological Assessment
Research focusing on piperidine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound could also exhibit similar properties.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of tyrosine kinases and cyclin-dependent kinases (CDK4), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also have a similar core structure but differ in the position of functional groups, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O3, with a molecular weight of approximately 302.33 g/mol. Its structure includes a morpholine ring and a pyrido-pyrimidine core, which are key to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrido[2,3-d]pyrimidine framework through cyclization reactions. The specific synthetic route may vary, but it often includes the use of morpholine derivatives and methoxy-substituted phenyl groups to enhance biological activity.
Antitumor Activity
Recent studies have evaluated the antitumor potential of various pyrido[2,3-d]pyrimidine derivatives, including our compound of interest. The following findings summarize its biological activity:
- Inhibition of Kinase Activity : The compound has demonstrated significant inhibitory effects against various cancer cell lines. For instance, in vitro tests showed an IC50 value in the nanomolar range against EGFR (epidermal growth factor receptor) kinase, indicating potent activity against tumors expressing this receptor .
- Cytotoxicity : The compound exhibited cytotoxic effects on several cancer cell lines (e.g., A549 and NCI-H1975). The cytotoxicity was attributed to its ability to induce apoptosis and inhibit proliferation in these cells .
- Mechanism of Action : The mechanism underlying the compound's activity appears to involve interference with key signaling pathways associated with tumor growth and survival. For example, it may inhibit downstream signaling cascades activated by EGFR .
Data Summary
Activity Type | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Kinase Inhibition | NCI-H1975 | 13 | EGFR inhibition |
Cytotoxicity | A549 | <50 | Induction of apoptosis |
Cytotoxicity | HeLa | Variable | Cell cycle arrest |
Case Studies
- Study on Pyrido[2,3-d]pyrimidines : A recent study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and tested their antitumor activities. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced cytotoxicity against HeLa cells compared to others .
- EGFR Inhibitors : Research focusing on EGFR inhibitors highlighted that compounds similar to our target demonstrated selective toxicity towards cancer cells harboring specific mutations (L858R/T790M), reinforcing their potential as targeted therapies .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20N4O3/c1-26-16-6-3-14(4-7-16)2-5-15-8-9-21-18-17(15)19(25)23-20(22-18)24-10-12-27-13-11-24/h2-9H,10-13H2,1H3,(H,21,22,23,25)/b5-2+ |
InChI Key |
ICHGSRCYEQFJHR-GORDUTHDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 |
Origin of Product |
United States |
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